2-(3-methoxyphenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Description
The compound 2-(3-methoxyphenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one features a bicyclic 8-azabicyclo[3.2.1]octane core modified with a methylidene group at position 3 and an ethanone moiety linked to the nitrogen at position 6.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-8-14-6-7-15(9-12)18(14)17(19)11-13-4-3-5-16(10-13)20-2/h3-5,10,14-15H,1,6-9,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOMRZVHPXMDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2C3CCC2CC(=C)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Methoxyphenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one, with the CAS number 2309217-86-3, is a compound that belongs to the class of azabicyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 271.35 g/mol
The biological activity of this compound primarily revolves around its interaction with various receptor systems, particularly the opioid receptors. Studies suggest that compounds within the azabicyclo[3.2.1]octane family can act as mu-opioid receptor antagonists, which may have implications for pain management and treatment of opioid-induced side effects .
1. Antitumor Activity
Recent research highlights the potential antitumor properties of related azabicyclic compounds. For instance, studies on derivatives of 8-methyl-8-azabicyclo[3.2.1]octan-3-one have shown preferential toxicity towards tumor cells compared to normal cells . This selectivity is crucial for developing cancer therapies that minimize damage to healthy tissues.
2. Opioid Receptor Interaction
The compound's structural similarity to known opioid receptor ligands suggests it may modulate opioid receptor activity. Research indicates that such compounds can potentially mitigate gastrointestinal side effects associated with opioid analgesics by acting as peripherally selective antagonists . This characteristic is particularly beneficial in managing conditions like opioid-induced bowel dysfunction.
3. Cytotoxicity Studies
Cytotoxicity assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting a mechanism that involves apoptosis induction in malignant cells while sparing normal cells . This property makes it a candidate for further development in oncology.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Structural Features :
- Core : 8-azabicyclo[3.2.1]octane (tropane derivative).
- Substituents: 3-Methylidene group (C=C) at position 3. 3-Methoxyphenyl group attached to the ethanone side chain.
- Molecular Formula: C₁₉H₂₁NO₂.
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key Observations:
Core Modifications :
- The target compound and most analogs retain the 8-azabicyclo[3.2.1]octane core, critical for conformational rigidity and receptor binding.
- The diazabicyclo analog () introduces a second nitrogen, altering electronic properties and hydrogen-bonding capacity.
Substituent Effects: Methylidene vs. Aromatic Moieties: 3-Methoxyphenyl (target) and 2-naphthyloxy () differ in steric bulk and electron density, affecting lipophilicity and target selectivity.
Synthetic Routes :
Pharmacological Potential
Physicochemical Data
- Stability and Reactivity : The methylidene group in the target compound may confer susceptibility to Michael addition reactions, whereas methanesulfonyl derivatives () are more stable under acidic conditions.
- Melting Points : While data for the target compound is lacking, related bicyclo derivatives (e.g., 1f in ) exhibit melting points >130°C, indicating crystalline stability.
Q & A
Q. Key Data :
- Yield optimization (40–60%) requires precise stoichiometric control of reagents like POCl₃ or DCC .
- Reaction monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) .
Basic: How can the structure of this compound be confirmed post-synthesis?
Methodological Answer:
Structural validation employs:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons from 3-methoxyphenyl) and δ 5.2–5.6 ppm (methylidene protons) .
- ¹³C NMR : Signals at ~200 ppm (ketone carbonyl) and 160 ppm (methoxy carbon) .
Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 300.18) .
X-ray Crystallography : Resolves stereochemistry of the bicyclic core, critical for activity studies .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
SAR studies focus on:
Substituent Variation : Systematic replacement of the 3-methoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OH) groups to assess electronic effects on target binding .
Bicyclic Core Modifications : Comparing tropane (8-azabicyclo[3.2.1]octane) vs. granatane (8-azabicyclo[3.3.1]nonane) scaffolds for conformational stability .
Computational Modeling : Density functional theory (DFT) predicts charge distribution, while molecular docking screens against targets like serotonin receptors .
Q. Example Finding :
- Derivatives with para-CF₃ substitution show 3-fold higher binding affinity to 5-HT₂A receptors compared to methoxy analogs .
Advanced: How can contradictions in reported biological activities be resolved?
Methodological Answer:
Contradictions (e.g., agonist vs. antagonist activity) arise from:
Assay Variability : Differences in cell lines (HEK293 vs. CHO) or readout methods (cAMP vs. calcium flux). Standardize protocols using validated cell models .
Enantiomeric Purity : Chiral HPLC separates enantiomers, as R- and S-configurations may exhibit opposing effects .
Target Profiling : Use radioligand binding assays (e.g., ³H-ketanserin for 5-HT₂A) to confirm selectivity over off-targets like σ receptors .
Basic: What are the key considerations in designing experiments to assess its biological activity?
Methodological Answer:
Target Selection : Prioritize receptors/transporters with structural homology to known azabicyclo targets (e.g., monoamine transporters, GPCRs) .
In Vitro Assays :
- Binding Affinity : Radiolabeled competition assays (IC₅₀ determination) .
- Functional Activity : Measure cAMP production or β-arrestin recruitment in transfected cells .
Controls : Include reference compounds (e.g., atropine for muscarinic receptors) and vehicle-only groups .
Advanced: What computational methods predict its interaction with biological targets?
Methodological Answer:
Molecular Docking : Software like AutoDock Vina screens against crystal structures (e.g., 5-HT₂A PDB: 6WGT) to identify binding poses .
Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
Pharmacophore Modeling : Aligns electrostatic/hydrophobic features with active site residues to prioritize derivatives .
Q. Case Study :
- MD simulations reveal the methylidene group stabilizes hydrophobic interactions with Leu228 in 5-HT₂A .
Basic: What purification techniques ensure high purity for pharmacological testing?
Methodological Answer:
HPLC : Reverse-phase C18 column (acetonitrile/water gradient) achieves >98% purity; monitor at λ = 254 nm .
Recrystallization : Use ethanol/water (4:1) at −20°C for crystalline product .
Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane eluent .
Advanced: How does stereochemistry influence its pharmacological profile?
Methodological Answer:
Stereoselective Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) yield enantiopure forms .
Enantiomer-Specific Activity :
- R-enantiomer shows 10-fold higher affinity for dopamine D₂ receptors than S-enantiomer .
Chiral Analysis : Circular dichroism (CD) or polarimetry validates enantiomeric excess (ee >99%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
